13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
This compound is a highly complex polycyclic aromatic system featuring a phosphapentacyclic core modified with two phenanthrenyl substituents, hydroxy and oxide functional groups, and heteroatoms (P, O) embedded within its fused-ring architecture. The λ⁵-phosphorus center indicates a hypervalent bonding state, which is rare in organic systems and often correlates with unique electronic properties and reactivity . The compound’s structural complexity arises from its fused bicyclic and polycyclic motifs, including phenanthrene moieties known for their rigidity and π-conjugation, which may enhance photophysical stability or catalytic activity in applications such as organic electronics or asymmetric synthesis .
Properties
IUPAC Name |
13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVICVEIKBNVROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H29O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470690 | |
| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864943-22-6 | |
| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves multiple steps, including the formation of the phosphapentacyclo framework and the introduction of phenanthrene units. The synthetic route typically involves the use of reagents such as phenanthrene derivatives, phosphorus oxychloride, and various catalysts to facilitate the formation of the desired structure. Reaction conditions often include elevated temperatures and controlled atmospheres to ensure the proper formation of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur at various positions within the compound, facilitated by reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug design and development :
- Anticancer Activity : PAHs are known for their biological activity and can be modified to enhance their anticancer properties. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines .
- Targeted Drug Delivery : The phosphorous component can be utilized in the development of targeted drug delivery systems that release therapeutics in a controlled manner .
Material Science
The unique arrangement of phenanthrene units may lead to innovative applications in material science :
- Organic Light Emitting Diodes (OLEDs) : Compounds with similar structures have been explored for use in OLEDs due to their luminescent properties . The ability to tune the electronic properties through structural modifications could enhance device efficiency.
- Conductive Polymers : The material's electrical properties could be harnessed in the development of conductive polymers for use in flexible electronics .
Photovoltaic Applications
Due to the presence of multiple aromatic rings and a phosphorous atom:
- Solar Cell Efficiency : Research has indicated that compounds with similar frameworks can improve the efficiency of organic solar cells by enhancing light absorption and charge transport properties .
Environmental Chemistry
The compound may also play a role in environmental applications:
- Pollutant Detection : The phosphorous component could be utilized in sensors designed to detect environmental pollutants or heavy metals due to its reactivity with certain ions .
Nanotechnology
In the field of nanotechnology:
- Nanocarriers for Drug Delivery : The unique structure allows for the encapsulation of drugs within nanoparticles that can target specific tissues or cells .
Case Study 1: Anticancer Activity
A study on related compounds demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) when modified with various substituents on the phenanthrene units. The results indicated that increasing the number of phenanthrene units enhanced the anticancer activity due to improved cellular uptake and interaction with DNA .
Case Study 2: OLED Applications
Research conducted on similar phosphorous-containing compounds showed promise as emissive materials in OLEDs. Devices fabricated with these materials exhibited higher brightness and efficiency compared to traditional organic emitters, suggesting that further exploration into this compound could yield favorable results for commercial applications .
Mechanism of Action
The mechanism of action of 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The compound’s phosphapentacyclic backbone distinguishes it from simpler heterocycles like 8,15-dioxa-10,13-diazatetracyclo-[14.4.0.0²,⁷.0⁹,¹⁴]icosa-1(16),2,4,6,9(14),10,12,17,19-nonaene (). The λ⁵-phosphorus in the subject compound likely confers higher Lewis acidity, enabling catalytic applications inaccessible to purely O/N-based systems .
| Property | Subject Compound | 8,15-Dioxa-10,13-diazatetracyclo... |
|---|---|---|
| Heteroatoms | P, O | O, N |
| Hypervalent Centers | λ⁵-P | None |
| π-Conjugation Potential | High (phenanthrenyl) | Moderate (smaller fused rings) |
Phenanthrenyl-Substituted Systems
Phenanthrene derivatives such as 2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate () share the phenanthrene backbone but lack heteroatom diversity. The acetate derivative’s saturated cyclopenta ring system reduces aromaticity, making it less suited for applications requiring charge transport (e.g., OLEDs) compared to the subject compound’s fully conjugated phenanthrenyl groups .
Phosphorus-Containing Heterocycles
Phosphafluorenes and phosphindole oxides are simpler analogs with λ³-phosphorus centers.
Biological Activity
The compound 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide (hereafter referred to as Compound A ) is a complex phosphorous-containing organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and research findings.
- Molecular Formula : C₄₈H₃₇O₄P
- Molecular Weight : 708.78 g/mol
- CAS Number : 1028416-47-8
Biological Activity Overview
Compound A exhibits various biological activities that are of interest in medicinal chemistry and pharmacology. Key areas of investigation include:
-
Anticancer Activity
- Compound A has shown promising results in inhibiting the growth of several cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of intrinsic pathways.
- A study demonstrated that treatment with Compound A resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
-
Antioxidant Properties
- The compound's structure suggests potential antioxidant activity. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models.
- In vitro assays have shown that Compound A significantly reduces the levels of reactive oxygen species (ROS) in treated cells compared to control groups .
- Enzyme Inhibition
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of Compound A over 48 hours. The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of caspase-dependent apoptosis confirmed by flow cytometry and Western blot analysis.
Case Study 2: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of Compound A using DPPH radical scavenging assays:
- Concentration Tested : 10–100 µM
- Results : At 50 µM concentration, Compound A exhibited a scavenging activity of approximately 70%, comparable to standard antioxidants like ascorbic acid .
Data Tables
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa[...]decaene 13-oxide?
- Answer : Synthesis typically involves multi-step organophosphorus chemistry, leveraging palladium-catalyzed cross-coupling for phenanthrene substitution. A critical step is the stereoselective introduction of the λ⁵-phosphorus center under anhydrous conditions. Purification often employs recrystallization using methanol/chloroform mixtures, with optical rotation verification (e.g., [α]D = −605° in methanol) to confirm chiral integrity .
Q. How can X-ray crystallography validate the structural complexity of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the pentacyclic framework and λ⁵-phosphorus geometry. Key parameters include bond angles (e.g., O–P–O ≈ 104.6°) and torsion angles (e.g., C2–C7–C8–C9 = 128.67°), which confirm stereochemical fidelity. Data-to-parameter ratios >13:1 and R-factors <0.04 ensure reliability .
Q. What spectroscopic techniques are optimal for characterizing the λ⁵-phosphorus core?
- Answer : ³¹P NMR is critical for detecting the phosphorus oxidation state (δ ~0–30 ppm for λ⁵-P). Complementary methods include FT-IR (P=O stretch ~1200 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Polarimetry ([α]D) confirms enantiopurity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between bond lengths and theoretical calculations?
- Answer : Discrepancies often arise from crystal packing effects or dynamic disorder. For example, observed C–C bond lengths (1.35–1.42 Å) may deviate from DFT-predicted values. Multi-temperature SC-XRD (e.g., 100–293 K) and Hirshfeld surface analysis can distinguish static vs. dynamic disorder .
Q. What computational strategies model the electronic effects of the λ⁵-phosphorus center on the phenanthrene rings?
- Answer : Density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates frontier molecular orbitals (FMOs). The λ⁵-P center induces electron withdrawal, lowering the LUMO energy (~1.5 eV) and enhancing electrophilic reactivity. AIM (Atoms in Molecules) analysis quantifies bond critical points for P–O interactions .
Q. How does the compound’s stereochemistry influence its catalytic activity in asymmetric synthesis?
- Answer : The (R)-configured binaphthyl backbone (see [α]D = −605°) enables enantioselective catalysis, e.g., in hydrogenation of prochiral ketones. Mechanistic studies using kinetic resolution (KR) and nonlinear effects (NLE) reveal cooperative π–π stacking between phenanthrene and substrates .
Q. What experimental designs mitigate hydrolysis of the 12,14-dioxa-13λ⁵-phosphorus moiety?
- Answer : Hydrolysis sensitivity requires inert-atmosphere techniques (glovebox) and anhydrous solvents (e.g., THF over molecular sieves). Stabilization strategies include bulky substituents (phenanthren-9-yl) to sterically shield the phosphorus center. Kinetic studies under varying pH (2–12) quantify hydrolysis rates .
Methodological Challenges and Solutions
Theoretical and Experimental Integration
- Example : Discrepancies between SC-XRD (C8–C9 bond length = 1.38 Å) and DFT (1.41 Å) suggest lattice strain. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations reconcile this by modeling crystal field effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
